2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Description
Synthesis Analysis
The synthesis of 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives has been achieved through different methods. One study reports the synthesis of novel azines with potential antibacterial properties . Another paper describes the synthesis of N-acyl derivatives of the compound, providing insights into the structural characterization and conformational preferences . Additionally, a study mentions the synthesis of carbethoxy derivatives and other related compounds, contributing to the understanding of their chemical shifts and spectral assignments . A microwave-assisted synthesis method has also been developed, which offers advantages such as the absence of catalysts, accelerated reaction rates, high yields, simplicity, and eco-friendliness .
Molecular Structure Analysis
The molecular structure and stereochemistry of these compounds have been extensively studied. NMR spectral data suggest that the N-acyl derivatives prefer to exist in a twin-chair conformation with partial flattening at the amide nitrogen end, which helps to avoid A1,3-strain with coplanar acyl groups . The X-ray crystal structure of one of the N-dichloroacetyl derivatives supports this twin-chair conformation in the solid state .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are multi-step processes that lead to the formation of the bicyclic structure. The papers provided do not detail specific reaction mechanisms but focus on the synthesis and characterization of the final products and their derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives are inferred from their structural data and antibacterial activity. The spectral data, including IR, 1D, and 2D NMR, provide information on the conformation and electronic environment of the compounds . The antibacterial activity of these compounds has been evaluated against various bacterial strains, indicating their potential as antibacterial agents .
properties
IUPAC Name |
2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O/c34-31-25-27(21-13-5-1-6-14-21)32-29(23-17-9-3-10-18-23)26(31)30(24-19-11-4-12-20-24)33-28(25)22-15-7-2-8-16-22/h1-20,25-30,32-33H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTQAMYBEGYMAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(NC(C(C3=O)C(N2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298279 | |
Record name | 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
CAS RN |
37123-09-4 | |
Record name | NSC122140 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.